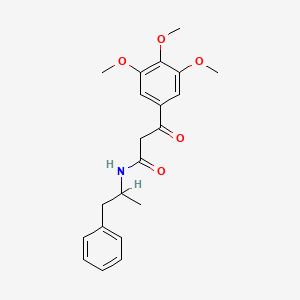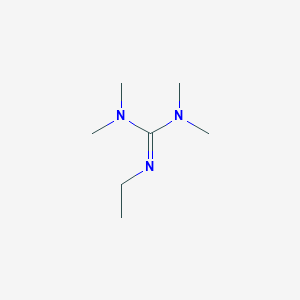
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and p-acetamidoanilino groups
準備方法
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- typically involves multiple steps. One common method starts with the preparation of 1,2-diphenylhydrazine, which is then reacted with diethyl allylmalonate in the presence of sodium to form the pyrazolidinedione core. The p-acetamidoanilino group is introduced through a subsequent reaction involving p-acetamidoaniline and appropriate coupling reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups, using reagents like halogens or alkylating agents.
科学的研究の応用
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but these interactions are believed to be key to its biological activities.
類似化合物との比較
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- can be compared with other similar compounds, such as:
Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.
Sulfinpyrazone: A pyrazolidinedione derivative used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: A related compound with similar chemical properties but different substituents.
The uniqueness of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
23711-51-5 |
|---|---|
分子式 |
C24H20N4O3 |
分子量 |
412.4 g/mol |
IUPAC名 |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O3/c1-17(29)26-19-14-12-18(13-15-19)25-16-22-23(30)27(20-8-4-2-5-9-20)28(24(22)31)21-10-6-3-7-11-21/h2-16,30H,1H3,(H,26,29) |
InChIキー |
HSFDHLRFZNXDPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


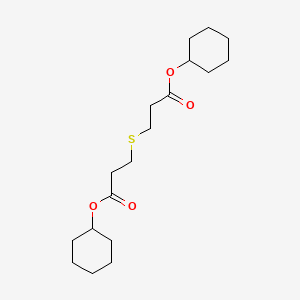

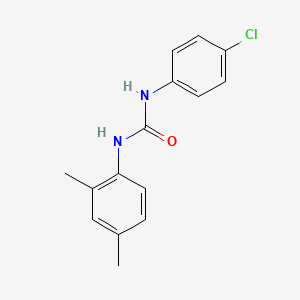
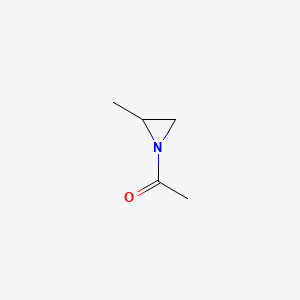
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
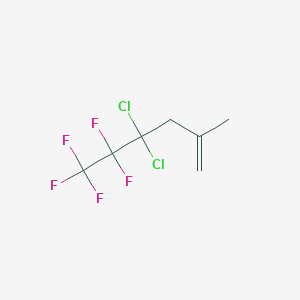


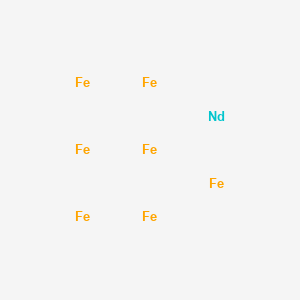
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
